Phenol, 2-[(dimethylamino)methyl]-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[(dimethylamino)methyl]-6-methyl- is an aromatic organic compound with the molecular formula C15H27N3O. It is characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule . This compound is widely used in various industrial applications, particularly as a catalyst in epoxy resin chemistry .
Preparation Methods
Phenol, 2-[(dimethylamino)methyl]-6-methyl- is typically synthesized through a Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine . The reaction is carried out under vacuum conditions to remove the water produced during the process . This method is commonly used in both laboratory and industrial settings due to its efficiency and simplicity.
Chemical Reactions Analysis
Phenol, 2-[(dimethylamino)methyl]-6-methyl- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and sulfuric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 2-[(dimethylamino)methyl]-6-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-[(dimethylamino)methyl]-6-methyl- involves its tertiary amine and phenolic hydroxyl functionalities. These groups enable the compound to act as a catalyst in various chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Phenol, 2-[(dimethylamino)methyl]-6-methyl- can be compared with other similar compounds, such as:
2,4,6-Tris(dimethylaminomethyl)phenol: This compound has three dimethylaminomethyl groups attached to the phenol ring, making it a more potent catalyst in certain reactions.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound has tert-butyl groups that provide steric hindrance, affecting its reactivity and stability.
The uniqueness of Phenol, 2-[(dimethylamino)methyl]-6-methyl- lies in its balanced combination of tertiary amine and phenolic hydroxyl functionalities, which make it a versatile catalyst and a valuable component in various industrial applications .
Properties
CAS No. |
23802-11-1 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-6-methylphenol |
InChI |
InChI=1S/C10H15NO/c1-8-5-4-6-9(10(8)12)7-11(2)3/h4-6,12H,7H2,1-3H3 |
InChI Key |
ADODSZXYDVUXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.